![molecular formula C28H23N5O4 B2482992 N-[5-(呋喃-2-基)-2-(6-氧代-4-丙基-1H-嘧啶-2-基)吡咯-3-基]-9H-黄色素-9-甲酰胺 CAS No. 1207038-62-7](/img/no-structure.png)

N-[5-(呋喃-2-基)-2-(6-氧代-4-丙基-1H-嘧啶-2-基)吡咯-3-基]-9H-黄色素-9-甲酰胺

货号 B2482992

CAS 编号:

1207038-62-7

分子量: 493.523

InChI 键: XGRVGACAJMMKBI-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

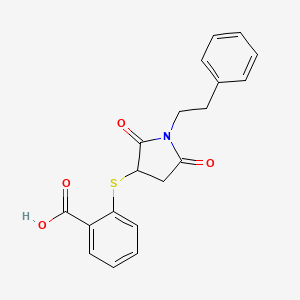

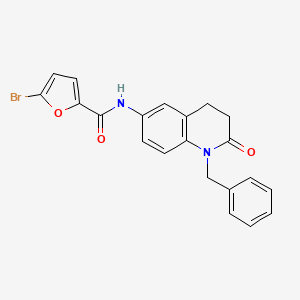

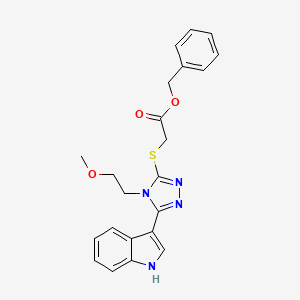

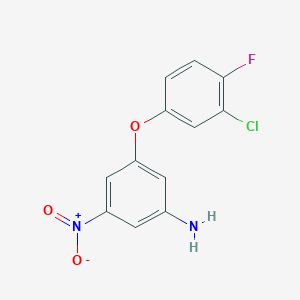

The compound is a complex organic molecule with several functional groups. It contains a furan ring, a pyrimidine ring, a pyrazole ring, and a xanthene ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The furan, pyrimidine, pyrazole, and xanthene rings would all contribute to the three-dimensional structure of the molecule. The electron-donating and -withdrawing properties of these groups could also affect the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could affect its solubility, melting point, and boiling point. The compound’s reactivity could also be influenced by the electron-donating and -withdrawing properties of its functional groups .科学研究应用

- Researchers have synthesized and tested derivatives of this compound for antiviral properties. For instance:

Antiviral Activity

Enzyme Inhibition

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazole, which is synthesized from furan-2-carboxaldehyde, ethyl acetoacetate, and 4-propyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine. The second intermediate is 9H-xanthene-9-carboxylic acid, which is synthesized from salicylic acid and phthalic anhydride. The two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "Furan-2-carboxaldehyde", "Ethyl acetoacetate", "4-Propyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine", "Salicylic acid", "Phthalic anhydride", "Peptide coupling reagents" ], "Reaction": [ "Step 1: Synthesis of 5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazole from furan-2-carboxaldehyde, ethyl acetoacetate, and 4-propyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine using standard synthetic methods.", "Step 2: Synthesis of 9H-xanthene-9-carboxylic acid from salicylic acid and phthalic anhydride using standard synthetic methods.", "Step 3: Coupling of the two intermediates using standard peptide coupling reagents to form the final product N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide." ] } | |

CAS 编号 |

1207038-62-7 |

产品名称 |

N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide |

分子式 |

C28H23N5O4 |

分子量 |

493.523 |

IUPAC 名称 |

N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C28H23N5O4/c1-2-8-17-15-25(34)31-28(29-17)33-24(16-20(32-33)23-13-7-14-36-23)30-27(35)26-18-9-3-5-11-21(18)37-22-12-6-4-10-19(22)26/h3-7,9-16,26H,2,8H2,1H3,(H,30,35)(H,29,31,34) |

InChI 键 |

XGRVGACAJMMKBI-UHFFFAOYSA-N |

SMILES |

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

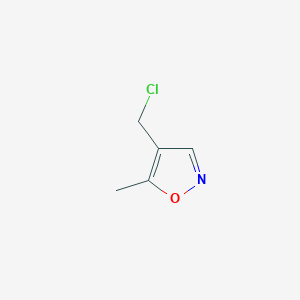

4-(Chloromethyl)-5-methylisoxazole

104988-43-4

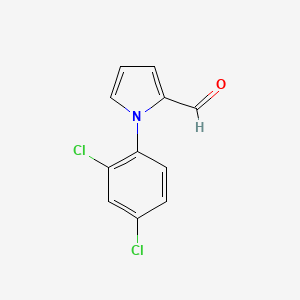

1-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

156496-73-0

![[3-(Chloromethyl)-1-cyclopropylazetidin-3-yl]methanol](/img/structure/B2482914.png)

![4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2482915.png)

![4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2482917.png)

![(1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B2482921.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2482922.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-2-carboxamide](/img/structure/B2482927.png)

![2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2482928.png)